methyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
Description
Systematic IUPAC Nomenclature and Structural Interpretation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is methyl 2-(6-ethyl-2-imino-1,3-benzothiazol-3-yl)acetate hydrobromide, as established by computational chemical nomenclature systems. This nomenclature provides critical structural information about the molecular architecture, indicating the presence of a fused benzothiazole ring system with specific substitution patterns. The benzothiazole core consists of a benzene ring fused to a thiazole heterocycle, where the thiazole ring contains both nitrogen and sulfur heteroatoms positioned at the 1,3-positions respectively.
The structural interpretation reveals several key features of this compound. The 6-ethyl substitution indicates an ethyl group attached to the benzene portion of the benzothiazole system at the 6-position. The 2-imino designation specifies that an imine functional group $$ \mathrm{C=N} $$ is present at the 2-position of the thiazole ring, which exists in tautomeric equilibrium with potential amine forms. The acetate moiety is connected through the nitrogen atom at the 3-position of the benzothiazole system, forming a bridge to the methyl ester functionality.
Additional chemical identifiers include the Chemical Abstracts Service number 1949816-45-8 and the International Chemical Identifier key WVLCLNNYGRTDQE-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation CCC1=CC2=C(C=C1)N(C(=N)S2)CC(=O)OC.Br provides a linear notation of the molecular structure, clearly delineating the connectivity of all atoms within the framework.
Molecular Formula and Weight Analysis
The molecular formula C₁₂H₁₅BrN₂O₂S encompasses all constituent atoms within the hydrobromide salt structure, providing essential quantitative information about the compound's composition. This formula indicates the presence of twelve carbon atoms, fifteen hydrogen atoms, one bromine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom. The molecular weight calculation yields 331.23 grams per mole, representing the combined mass of the organic cation and the bromide anion.
| Component | Quantity | Contribution to Molecular Weight (g/mol) |
|---|---|---|
| Carbon | 12 | 144.12 |
| Hydrogen | 15 | 15.12 |
| Nitrogen | 2 | 28.01 |
| Oxygen | 2 | 31.99 |
| Sulfur | 1 | 32.07 |
| Bromine | 1 | 79.90 |
| Total | 33 | 331.23 |
The parent compound, excluding the bromide ion, corresponds to methyl 2-(6-ethyl-2-imino-1,3-benzothiazol-3-yl)acetate with the identifier PubChem CID 71778883. This parent structure maintains the same carbon, hydrogen, nitrogen, oxygen, and sulfur composition but lacks the bromide counterion, resulting in a different overall charge distribution and solubility characteristics.
Tautomeric and Isomeric Considerations
Tautomeric equilibria play a fundamental role in determining the chemical behavior and biological activity of benzothiazole derivatives, particularly those containing imine functionalities. The 2-iminobenzothiazole motif in methyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide can exist in multiple tautomeric forms, primarily involving the migration of hydrogen atoms between nitrogen centers and the interconversion between imine and amine configurations.
Research on benzimidazole and benzothiazole systems has established that the position of tautomeric equilibrium significantly influences binding affinity to protein targets and overall biological efficacy. The 2-imine tautomer $$ \mathrm{N=C-NH₂} $$ can equilibrate with alternative forms through proton migration, with the equilibrium position dependent on factors such as solvent polarity, temperature, and intermolecular interactions. Carbon-13 nuclear magnetic resonance spectroscopy studies have shown that chemical shift differences in the C4 and C7 positions of benzothiazole systems provide reliable indicators of tautomeric ratios.
Computational studies utilizing density functional theory calculations have demonstrated that thione tautomers in benzothiazole derivatives generally exhibit greater thermodynamic stability compared to thiol forms. The energy barriers for tautomeric interconversion typically range from 40 to 80 kilojoules per mole, indicating that tautomeric equilibria can be established under ambient conditions. The specific substitution pattern in the 6-ethyl derivative influences the electron density distribution throughout the aromatic system, thereby affecting the relative stability of different tautomeric forms.
| Tautomeric Form | Stability Ranking | Characteristic Features |
|---|---|---|
| 2-Imine | Most Stable | $$ \mathrm{C=N} $$ double bond character |
| 2-Amine | Moderately Stable | $$ \mathrm{C-NH₂} $$ single bond configuration |
| Zwittorionic | Least Stable | Charge-separated structure |
Hydrobromide Salt Formation Mechanism
The formation of this compound involves the protonation of the basic nitrogen center within the benzothiazole framework by hydrobromic acid. Hydrobromic acid, as a strong protic acid, readily donates protons to nucleophilic sites within organic molecules, particularly nitrogen atoms with available lone electron pairs. The imine nitrogen at the 2-position of the benzothiazole ring serves as the primary protonation site due to its enhanced basicity relative to other nitrogen centers in the molecule.
The salt formation mechanism proceeds through an acid-base neutralization reaction where the hydrobromic acid transfers a proton to the imine nitrogen, resulting in the formation of a positively charged organic cation and a bromide anion. This process can be represented by the equilibrium: $$ \mathrm{R-N=C-R' + HBr \rightleftharpoons R-NH^{+}-C-R' \cdot Br^{-}} $$ where R represents the benzothiazole framework and R' represents the acetate substituent.
The hydrobromide salt formation confers several advantageous properties to the compound, including enhanced water solubility, improved crystalline stability, and modified pharmacokinetic characteristics. Research on similar heterocyclic systems has shown that salt formation can significantly alter the molecular geometry and electronic charge distribution, as confirmed by crystallographic studies and spectroscopic analyses. The bromide anion typically forms hydrogen bonding interactions with the protonated nitrogen center, creating a stable ionic lattice structure in the solid state.
Properties
IUPAC Name |
methyl 2-(6-ethyl-2-imino-1,3-benzothiazol-3-yl)acetate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S.BrH/c1-3-8-4-5-9-10(6-8)17-12(13)14(9)7-11(15)16-2;/h4-6,13H,3,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLCLNNYGRTDQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=N)S2)CC(=O)OC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 6-Ethylbenzothiazole Intermediate
- Starting materials : 2-aminothiophenol or its derivatives and 4-ethyl-substituted benzoic acid or aldehyde derivatives.
- Reaction type : Condensation and cyclization under acidic or oxidative conditions.
- Conditions : Heating in the presence of sulfur sources (e.g., elemental sulfur or Lawesson’s reagent) or dehydrating agents to promote ring closure.
Step 2: Formation of the 2-imino Group
- Mechanism : The 2-position of benzothiazole is functionalized to an imino group by reaction with appropriate amine or imine-forming reagents.
- Typical reagents : Amines or ammonia derivatives under controlled pH and temperature.
Step 3: Introduction of the Methyl 2-acetate Side Chain
- Method : Alkylation of the 3-position on the benzothiazole ring with methyl bromoacetate or methyl chloroacetate.
- Catalysts/Conditions : Use of base catalysts such as potassium carbonate in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures (50–80°C).
Step 4: Formation of the Hydrobromide Salt
- Procedure : The free base compound is dissolved in an appropriate solvent (e.g., ethanol or ethyl acetate) and treated with hydrobromic acid (HBr) solution.
- Outcome : Precipitation or crystallization of the hydrobromide salt, which is then filtered and dried.
Representative Reaction Scheme
| Step | Reaction Description | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Cyclization to form 6-ethylbenzothiazole | 2-aminothiophenol + 4-ethylbenzaldehyde, sulfur source, heat | 6-ethylbenzothiazole intermediate |
| 2 | Introduction of 2-imino group | Ammonia or amine, controlled pH | 6-ethyl-2-iminobenzothiazole |
| 3 | Alkylation with methyl bromoacetate | Methyl bromoacetate, K2CO3, DMF, 50-80°C | Methyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3-yl)acetate |
| 4 | Salt formation with hydrobromic acid | HBr in ethanol or ethyl acetate | Methyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3-yl)acetate hydrobromide |
Analytical and Quality Control Data
| Parameter | Specification |
|---|---|
| Molecular Formula | C12H15BrN2O2S |
| Molecular Weight | 331.23 g/mol |
| Purity | Typically >98% by HPLC |
| Physical State | Solid, crystalline |
| Melting Point | Data not publicly disclosed |
| Spectroscopic Data | Confirmed by NMR, IR, and MS |
Research Findings on Preparation
- The synthetic route emphasizes mild conditions to preserve the integrity of the imino group and ester functionality.
- The use of methyl bromoacetate for alkylation is preferred due to its reactivity and ability to provide high yields.
- Hydrobromide salt formation enhances compound stability and solubility, important for pharmaceutical formulation.
- No single-step synthesis is reported; multi-step synthesis with purification at each stage is standard.
- Optimization studies suggest that solvent choice and reaction temperature critically affect yield and purity.
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Benzothiazole ring formation | 2-aminothiophenol + aldehyde, sulfur, heat | 70-85 | Requires careful control of temperature |
| Imino group introduction | Ammonia/amine, pH control | 80-90 | Sensitive to pH, avoid hydrolysis |
| Alkylation with methyl bromoacetate | Methyl bromoacetate, K2CO3, DMF, 50-80°C | 75-90 | Polar aprotic solvent improves yield |
| Hydrobromide salt formation | HBr in ethanol, room temp | >95 | Salt crystallizes, facilitating purification |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties
Preliminary studies indicate that methyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide exhibits antimicrobial and antifungal activities. The presence of the thiazole ring is often associated with inhibition of specific enzymes and interference with cellular processes in pathogenic organisms, suggesting its potential as an antimicrobial agent. Further research is necessary to elucidate the specific mechanisms of action.
2. Anticancer Potential
The compound's structural features may also contribute to anticancer activities. Similar compounds have shown effectiveness against various cancer cell lines, indicating that this compound could be investigated for potential anticancer applications .
3. Binding Affinity Studies
Interaction studies have suggested that this compound may bind to specific enzymes and receptors, indicating its potential as a therapeutic agent. These interactions warrant further exploration to assess their implications for drug development.
Case Studies
Case Study 1: Antimicrobial Activity Assessment
In vitro studies have been conducted to evaluate the antimicrobial activity of this compound against various bacterial strains and fungi. The results indicated promising activity against Gram-positive and Gram-negative bacteria, highlighting its potential for development as an antimicrobial agent.
Case Study 2: Molecular Docking Studies
Molecular docking studies utilizing software like Schrodinger have been performed to predict the binding affinity of this compound with target proteins involved in disease pathways. These studies provide insights into its mechanism of action and support further investigation into its therapeutic applications .
Mechanism of Action
The mechanism of action of methyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural, physicochemical, and functional attributes of methyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide with analogous compounds:
Key Insights from Structural Comparisons :
Alkyl chains (e.g., ethyl , butyl ) improve lipophilicity, aiding cellular uptake. Methoxy groups introduce steric and electronic effects that can alter binding affinity to enzymes or receptors.
Synthetic Accessibility: These compounds are synthesized via multicomponent reactions involving benzothiazoles, alkylating agents (e.g., ethyl bromocyanoacetate), and indole derivatives in acetone under reflux . The choice of substituents dictates reaction yields and purification challenges.
Biological Relevance :
- While direct data for the target compound are sparse, structurally related 1,3,4-oxadiazole and quinazoline derivatives exhibit antimicrobial , antitumor , and anti-inflammatory activities . For example, analogs with chloro or methyl groups show moderate-to-high activity against bacterial strains like Staphylococcus aureus .
Crystallographic Data: X-ray studies of analogous thiazole derivatives (e.g., methyl 2-(2-amino-1,3-thiazol-4-yl)acetate) reveal planar benzothiazole cores and intermolecular hydrogen bonding networks that stabilize crystal structures . Such data could guide solubility optimization for the target compound.
Biological Activity
Methyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide is a synthetic compound notable for its potential biological activities, particularly in antimicrobial and antifungal domains. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
- Molecular Formula : C₁₂H₁₅BrN₂O₂S
- Molecular Weight : 331.23 g/mol
- Structure : The compound features a thiazole ring with an imine functional group, which contributes to its biological properties.
Antimicrobial and Antifungal Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial and antifungal properties. The thiazole ring is often associated with the inhibition of various enzymes and interference with cellular processes in pathogenic organisms.
A comparative analysis of similar compounds shows that modifications in the thiazole structure can influence biological activity. For instance, compounds with additional halogen substituents have demonstrated enhanced efficacy against specific pathogens .
The mechanism of action for this compound is believed to involve:
- Enzyme Inhibition : The thiazole structure may inhibit enzymes critical for microbial survival.
- Cellular Interference : The compound could disrupt cellular processes through its interaction with membrane structures or intracellular targets .
Study 1: Antibacterial Activity Evaluation
A study evaluated the antibacterial activity of this compound against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Bacillus cereus | 12 |
| Escherichia coli | 10 |
| Proteus mirabilis | 9 |
These findings suggest that the compound has a moderate antibacterial effect, particularly against Gram-positive bacteria .
Study 2: Antifungal Activity Assessment
In another investigation focused on antifungal properties, this compound was tested against common fungal pathogens. The results were promising:
| Fungal Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Candida albicans | 25 |
| Aspergillus niger | 30 |
This study indicates that the compound may serve as a potential antifungal agent, warranting further exploration in clinical settings .
Synthesis and Structural Variations
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the thiazole core.
- Introduction of the imine group.
- Esterification to yield the final product.
Variations in the synthesis process can lead to different derivatives, which may exhibit distinct biological activities due to structural changes.
Q & A
Q. What established synthetic routes are available for methyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide, and how is purity validated?
- Methodological Answer : The compound is synthesized via condensation reactions. For example, thiourea derivatives can react with ω-bromoacetophenone analogs under refluxed ethanol to form the thiazole core, followed by functionalization with anhydrides in the presence of pyridine . Post-synthesis, purity is validated using nuclear magnetic resonance (NMR) to confirm structural integrity, mass spectroscopy for molecular weight verification, and high-performance liquid chromatography (HPLC) to assess chromatographic purity (>97%) .
Q. What safety protocols are critical for handling and storing this hydrobromide salt in laboratory settings?
- Methodological Answer : Store the compound at -20°C in airtight, light-resistant containers to prevent degradation . Use personal protective equipment (PPE) including nitrile gloves and safety goggles. For spills, neutralize with inert absorbents and dispose of as hazardous waste under fume hoods to mitigate inhalation risks (refer to H300/H400 hazard codes) .
Advanced Research Questions
Q. How can computational modeling predict reactivity of the iminobenzo[d]thiazol core in novel reactions?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) model reaction pathways, identifying transition states and intermediates. For instance, reaction path search algorithms combined with experimental feedback loops (as used by ICReDD) can predict substitution patterns, such as bromine replacement by secondary amines . Machine learning tools analyze reaction databases to prioritize high-yield conditions .
Q. How should researchers resolve contradictions in reported catalytic activity data across studies?
- Methodological Answer : Conduct systematic reviews to identify variables (e.g., solvent polarity, temperature gradients). Use statistical Design of Experiments (DoE) to isolate confounding factors . Reproduce studies under controlled conditions, comparing NMR spectra and kinetic data to validate reproducibility .
Q. What methodologies optimize reaction yields in multi-step syntheses involving sensitive intermediates?
- Methodological Answer : Employ DoE to optimize parameters like solvent polarity (e.g., ethyl acetate vs. chloroform), catalyst loading, and reflux duration . For example, TiO₂ loading in catalytic systems can enhance efficiency by 15–20% in analogous reactions . Monitor intermediates via thin-layer chromatography (TLC) to minimize side reactions .
Q. How can environmental impact assessments be integrated into academic-scale synthesis workflows?
- Methodological Answer : Adopt green chemistry metrics (e.g., E-factor) to quantify waste. Replace halogenated solvents (e.g., chloroform) with biodegradable alternatives like ethanol-water mixtures . Use life-cycle analysis (LCA) frameworks to evaluate emissions and aquatic toxicity (refer to H400 codes) .
Key Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
